![molecular formula C38H32N2 B1330945 N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 20441-06-9](/img/structure/B1330945.png)
N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique structural and electronic properties. It is often used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of biphenyl derivatives with aniline derivatives under controlled conditions. One common method includes the use of palladium-catalyzed amination reactions, where the biphenyl core is functionalized with aniline groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including high-temperature and high-pressure reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems is also common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Widely used in the production of OLEDs, organic solar cells, and other optoelectronic devices due to its excellent hole-transporting properties
Mechanism of Action
The mechanism of action of N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine involves its ability to transport holes in optoelectronic devices. It interacts with the electronic states of the device, facilitating the movement of positive charges (holes) through the material. This process is crucial for the efficient operation of OLEDs and other devices .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine
- N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine
- N,N’-Di-p-tolyl-N,N’-diphenylbenzidine
Uniqueness
N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine stands out due to its high thermal stability, excellent hole-transporting properties, and its ability to form stable amorphous films. These characteristics make it particularly suitable for use in high-performance optoelectronic devices .
Properties
IUPAC Name |
4-methyl-N-[4-[4-(N-(4-methylphenyl)anilino)phenyl]phenyl]-N-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2/c1-29-13-21-35(22-14-29)39(33-9-5-3-6-10-33)37-25-17-31(18-26-37)32-19-27-38(28-20-32)40(34-11-7-4-8-12-34)36-23-15-30(2)16-24-36/h3-28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZWWPCQEYRCMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348695 |
Source


|
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20441-06-9 |
Source


|
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)
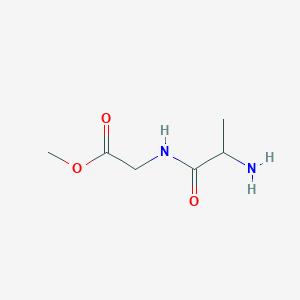

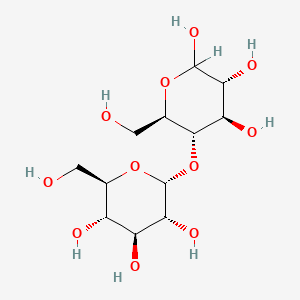



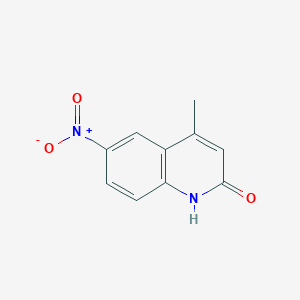
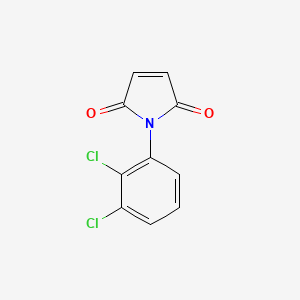

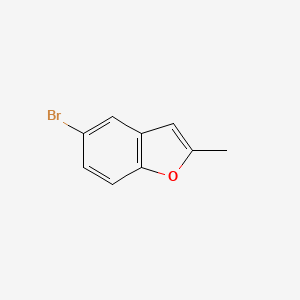
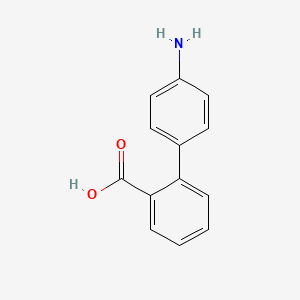
![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)

